Dynorphin B (1-29)

Description

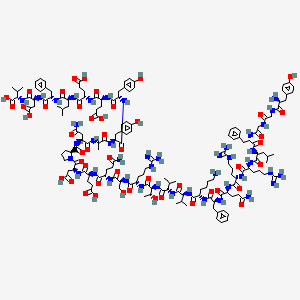

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H236N42O48/c1-80(2)66-106(191-146(238)108(69-87-28-16-13-17-29-87)179-122(213)78-176-121(212)77-177-133(225)96(163)68-90-39-45-93(206)46-40-90)144(236)182-99(36-25-63-174-160(169)170)134(226)180-98(35-24-62-173-159(167)168)135(227)183-102(52-57-119(165)210)139(231)192-110(70-88-30-18-14-19-31-88)147(239)181-97(34-22-23-61-162)142(234)199-128(82(5)6)154(246)200-129(83(7)8)155(247)202-131(86(12)205)156(248)188-100(37-26-64-175-161(171)172)136(228)198-116(79-204)152(244)187-101(51-56-118(164)209)137(229)185-105(55-60-125(218)219)141(233)197-115(76-127(222)223)157(249)203-65-27-38-117(203)153(245)196-113(74-120(166)211)143(235)178-85(11)132(224)189-109(72-91-41-47-94(207)48-42-91)149(241)194-112(73-92-43-49-95(208)50-44-92)148(240)186-103(53-58-123(214)215)138(230)184-104(54-59-124(216)217)140(232)190-107(67-81(3)4)145(237)193-111(71-89-32-20-15-21-33-89)150(242)195-114(75-126(220)221)151(243)201-130(84(9)10)158(250)251/h13-21,28-33,39-50,80-86,96-117,128-131,204-208H,22-27,34-38,51-79,162-163H2,1-12H3,(H2,164,209)(H2,165,210)(H2,166,211)(H,176,212)(H,177,225)(H,178,235)(H,179,213)(H,180,226)(H,181,239)(H,182,236)(H,183,227)(H,184,230)(H,185,229)(H,186,240)(H,187,244)(H,188,248)(H,189,224)(H,190,232)(H,191,238)(H,192,231)(H,193,237)(H,194,241)(H,195,242)(H,196,245)(H,197,233)(H,198,228)(H,199,234)(H,200,246)(H,201,243)(H,202,247)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,250,251)(H4,167,168,173)(H4,169,170,174)(H4,171,172,175)/t85-,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,128-,129-,130-,131-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBYLJRDHGOGAF-NBMVQQARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)[C@H](CC7=CC=C(C=C7)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H236N42O48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233356 | |

| Record name | Dynorphin B 29 (pig) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84376-30-7 | |

| Record name | Dynorphin B (1-29) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084376307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dynorphin B 29 (pig) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Precursor Processing of Dynorphin B (1-29) from Prodynorphin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin B, an endogenous opioid peptide, plays a crucial role in a variety of physiological and pathological processes, including pain modulation, addiction, and mood regulation. It is derived from a larger precursor protein, prodynorphin (PDYN), through a complex series of post-translational modifications. A thorough understanding of this processing pathway is essential for the development of novel therapeutics targeting the dynorphin system. This technical guide provides a comprehensive overview of the enzymatic cleavage of prodynorphin to yield dynorphin B (1-29), detailing the key enzymes, intermediate products, and regulatory mechanisms. The guide also includes detailed experimental protocols for studying this process and quantitative data on peptide distribution.

Prodynorphin Structure and Cleavage Sites

Prodynorphin is a polypeptide precursor that contains the sequences of several bioactive opioid peptides, including dynorphin A, dynorphin B, and α- and β-neo-endorphin.[1][2] The generation of these active peptides requires endoproteolytic cleavage at specific sites within the precursor molecule. These cleavage sites are typically characterized by pairs of basic amino acid residues, such as Lys-Arg (KR), Arg-Arg (RR), Lys-Lys (KK), or a single basic residue like Arginine (R).[2][3]

The processing of prodynorphin is a highly regulated and tissue-specific process, leading to different relative abundances of the final peptide products in various regions of the central nervous system.[4] This differential processing allows for a nuanced modulation of opioid signaling.

The Enzymatic Machinery: Proprotein Convertases

The primary enzymes responsible for the cleavage of prodynorphin are the proprotein convertases (PCs), a family of calcium-dependent serine endoproteases.[5][6] Two key members of this family, PC1/3 (also known as PC1 or PC3) and PC2, play pivotal roles in the processing of prodynorphin within the regulated secretory pathway of neuroendocrine cells.[3][7][8]

-

Proprotein Convertase 1/3 (PC1/3): PC1/3 is primarily involved in the initial, limited cleavage of the 26-kDa prodynorphin precursor.[3][7] This action generates high molecular weight intermediates, including 8-kDa and 10-kDa fragments.[3][7] PC1/3 can cleave at both paired basic residues and, notably, at a single arginine residue to produce the C-terminal peptide of prodynorphin.[3]

-

Proprotein Convertase 2 (PC2): PC2 is crucial for the subsequent and more complete processing of the intermediate fragments generated by PC1/3.[7][9] PC2 is colocalized with prodynorphin in secretory vesicles and is responsible for the liberation of the final bioactive peptides, including dynorphin A (1-17), dynorphin B (1-13), and α-neo-endorphin.[1][7] PC2 can also cleave at single basic residues, a critical step in the generation of certain dynorphin fragments.[7] The activity of PC2 can be enhanced by the presence of carboxypeptidase E (CPE), which removes the C-terminal basic residues from the newly cleaved peptides, thus preventing product inhibition.[7][10]

The Prodynorphin Processing Pathway

The processing of prodynorphin to dynorphin B is a sequential process that occurs primarily within the trans-Golgi network and in dense-core secretory vesicles during axonal transport.[11][12] However, there is also evidence for the storage and processing of unprocessed prodynorphin in axon terminals and dendrites, suggesting a mechanism for local regulation of peptide availability.[11][12][13]

The general pathway can be summarized as follows:

-

Initial Cleavage by PC1/3: Prodynorphin is first cleaved by PC1/3 at specific paired and single basic amino acid residues, resulting in the formation of large intermediate fragments.[3][14]

-

Further Processing by PC2: These intermediates are then further processed by PC2, which cleaves at additional sites to release the mature dynorphin peptides, including dynorphin B.[7][15]

-

Carboxypeptidase E (CPE) Trimming: Following cleavage by the proprotein convertases, the C-terminal basic residues are removed by Carboxypeptidase E (CPE).[7]

This intricate enzymatic cascade ensures the precise generation of a diverse array of bioactive peptides from a single precursor.

Quantitative Data: Regional Distribution of Prodynorphin-Derived Peptides

The differential expression and activity of PC1/3 and PC2, along with other regulatory factors, lead to significant variations in the relative abundance of prodynorphin-derived peptides across different brain regions. This regional specificity is critical for the distinct physiological roles of the dynorphin system in various neural circuits.

| Brain Region | Dynorphin A (1-17) (pmol/g) | Dynorphin A (1-8) (pmol/g) | Dynorphin B (pmol/g) | α-Neo-endorphin (pmol/g) | β-Neo-endorphin (pmol/g) | Reference |

| Rat Hippocampus | ~0.1-0.2 | ~1.0-1.5 | ~1.0-1.5 | ~1.0-1.5 | ~0.1-0.2 | [16] |

| Rat Whole Brain | Low | High | High | High | Low | [17] |

| Rat Pituitary | High | Low | Moderate | Moderate | Low | [7] |

| Human Substantia Nigra | ~25 | - | - | - | - | [7] |

| Human Hypothalamus | ~25 | - | - | - | - | [7] |

Note: The values presented are approximate and can vary depending on the specific dissection and analytical methods used. "-" indicates data not available in the cited source.

Experimental Protocols

A variety of experimental techniques are employed to investigate the processing of prodynorphin. Below are detailed methodologies for key experiments.

In Vitro Cleavage Assay of Prodynorphin by PC1/3 and PC2

This assay allows for the direct assessment of the enzymatic activity of proprotein convertases on the prodynorphin precursor.

Materials:

-

Purified recombinant prodynorphin

-

Purified recombinant PC1/3 and PC2

-

Incubation Buffer: 100 mM sodium acetate, pH 5.5, 5 mM CaCl₂, 0.1% Brij 35

-

G-50 size-exclusion chromatography column

-

Radioimmunoassay (RIA) or HPLC-Mass Spectrometry (LC-MS/MS) system for peptide analysis

Protocol:

-

Incubate various amounts of purified prodynorphin (e.g., 1-25 µg) with a fixed amount of purified PC1/3 or PC2 (e.g., 50 ng).[14]

-

Perform the incubation in the incubation buffer for 16 hours at 37°C.[14]

-

Terminate the reaction by heat inactivation or the addition of a protease inhibitor cocktail.

-

Separate the reaction products using a G-50 size-exclusion chromatography column.[14]

-

Analyze the collected fractions by RIA using specific antibodies against the different dynorphin peptides or by LC-MS/MS for identification and quantification of the cleavage products.[14]

Pulse-Chase Analysis of Prodynorphin Processing in Cell Culture

This technique is used to track the synthesis and processing of newly synthesized prodynorphin over time within a cellular context.

Materials:

-

Cell line expressing prodynorphin (e.g., AtT-20, PC12)

-

Pulse medium: Methionine/cysteine-free medium containing [³⁵S]methionine/cysteine.

-

Chase medium: Complete medium containing an excess of unlabeled methionine and cysteine.

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies specific for prodynorphin and its processed peptides

-

Protein A/G-agarose beads for immunoprecipitation

-

SDS-PAGE and autoradiography equipment

Protocol:

-

Culture the cells to the desired confluency.

-

Deplete the cells of endogenous methionine and cysteine by incubating them in a starvation medium for a short period.

-

"Pulse" the cells by incubating them in the pulse medium for a defined period (e.g., 15-30 minutes) to label newly synthesized proteins.[18]

-

Remove the pulse medium and "chase" by adding the chase medium.

-

At various time points during the chase (e.g., 0, 30, 60, 120 minutes), harvest the cells and prepare cell lysates.

-

Immunoprecipitate prodynorphin and its processed peptides from the cell lysates using specific antibodies.

-

Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography to visualize the precursor and its cleavage products over time.[18]

Mass Spectrometry-Based Identification and Quantification of Dynorphin Peptides

Mass spectrometry offers a powerful and sensitive method for the precise identification and quantification of the various dynorphin peptides in biological samples.

Materials:

-

Tissue or cell samples

-

Extraction solution (e.g., acidified methanol)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., MALDI-TOF, ESI-Q-TOF)

-

Peptide standards for calibration

Protocol:

-

Extract peptides from the biological sample using an appropriate extraction solution.[14]

-

Perform sample cleanup and concentration using SPE cartridges.

-

Separate the peptides using reversed-phase HPLC.

-

Analyze the eluted peptides by mass spectrometry to determine their mass-to-charge ratio (m/z).

-

For identification, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the peptides.

-

Compare the obtained mass spectra and fragmentation patterns with those of known dynorphin peptide standards or with theoretical values from protein databases for confident identification.

-

For quantification, use stable isotope-labeled internal standards and generate calibration curves.

Mandatory Visualizations

Prodynorphin Processing Pathway

Caption: Sequential processing of prodynorphin by PC1/3 and PC2.

Experimental Workflow: Pulse-Chase Analysis

Caption: Workflow for pulse-chase analysis of prodynorphin processing.

Conclusion

The processing of prodynorphin to dynorphin B and other bioactive peptides is a tightly regulated and complex process, fundamental to the function of the endogenous opioid system. A detailed understanding of the enzymes, cleavage sites, and regulatory mechanisms involved is paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical pathway, with the ultimate goal of developing novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Species-specific processing of prodynorphin in the posterior pituitary of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 6. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.stanford.edu [web.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prodynorphin storage and processing in axon terminals and dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The activation and physiological functions of the proprotein convertases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Site-Directed Mutagenesis [protocols.io]

- 16. Relative contents and concomitant release of prodynorphin/neoendorphin-derived peptides in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regional distribution of dynorphin and neo-endorphin peptides in rat brain, spinal cord, and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

Porcine Dynorphin B (1-29) / Leumorphin: Sequence and Properties

A comprehensive guide to the amino acid sequence of porcine Dynorphin B (1-29), also known as porcine Leumorphin, this document provides researchers, scientists, and drug development professionals with essential biochemical and pharmacological data. It details the peptide's sequence, its interaction with opioid receptors, and the intracellular signaling cascades it initiates. Furthermore, this guide outlines detailed experimental protocols for the characterization of this and similar peptides.

Porcine Dynorphin B (1-29), or Leumorphin, is an endogenous opioid peptide derived from the precursor protein Prodynorphin. It is a potent agonist, primarily at the kappa-opioid receptor (KOR).

Amino Acid Sequence: The 29-amino acid sequence of porcine Dynorphin B is as follows:

Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr-Arg-Ser-Gln-Glu-Asp-Pro-Asn-Ala-Tyr-Tyr-Glu-Glu-Leu-Phe-Asp-Val

Table 1: Physicochemical Properties of Porcine Dynorphin B (1-29)

| Property | Value |

| Molecular Formula | C₁₆₁H₂₃₆N₄₂O₄₈ |

| Molecular Weight | 3527.85 g/mol |

| Alternative Names | Leumorphin, Prodynorphin 228-256 (porcine), Dynorphin B-29 |

Quantitative Pharmacological Data

Dynorphin B-29 interacts with multiple opioid receptor types. Early studies indicated that the synthesized porcine peptide displaces mu (μ) and kappa (κ) receptor ligands with similar affinity, while having a lower affinity for the delta (δ) receptor.[1] Functional activity, measured by the inhibition of smooth muscle contraction, shows potency in the order of guinea pig ileum > mouse vas deferens > rabbit vas deferens > rat vas deferens.[1]

Table 2: In Vitro Signaling Profile of Dynorphin Peptides at the Delta-Opioid Receptor (δOR)

| Ligand | β-arrestin Recruitment EC₅₀ (nM) | GTPγS Binding EC₅₀ (nM) | cAMP Inhibition IC₅₀ (nM) |

| Dynorphin B (1-13) | 330 | 383 | 122 |

| Dynorphin A (1-17) | 83 | 488 | 21 |

| Leu-Enkephalin | 17 | 1.86 | 5.3 |

This data is provided for comparative purposes and was generated using CHO cells expressing the δOR. It illustrates the concept of functional selectivity among dynorphin peptides.

Biosynthesis and Processing

Dynorphin peptides are synthesized as part of a larger precursor protein, Prodynorphin (pDyn). Through a series of proteolytic cleavages by enzymes such as proprotein convertase 2 (PC2), various active peptides are released.[2] Porcine Dynorphin B (1-29), or Leumorphin, is one such product. It can be further processed to yield the shorter Dynorphin B (1-13), also known as rimorphin.

Caption: Biosynthetic pathway of Dynorphin B from the Prodynorphin precursor.

Signaling Pathways of Dynorphin B

Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), Dynorphin B initiates a signaling cascade. The receptor is primarily coupled to the Gαi/o family of G-proteins.[3][4] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can modulate ion channel activity, such as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-gated inwardly rectifying K⁺ (GIRK) channels.[3][4] Furthermore, KOR activation triggers various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are involved in longer-term cellular responses.[2][3][4]

Caption: Kappa-Opioid Receptor (KOR) signaling pathway activated by Dynorphin B.

Experimental Protocols

Peptide Sequencing by Mass Spectrometry

Determining the amino acid sequence of a peptide like Dynorphin B is foundational. The modern standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To verify the primary amino acid sequence of a purified peptide.

Methodology:

-

Sample Preparation: The purified peptide is solubilized in a suitable buffer (e.g., 0.1% formic acid in water).

-

Enzymatic Digestion (Optional for full-length peptide): For large proteins, digestion with a protease like trypsin is necessary. For a 29-amino acid peptide, direct analysis is often possible.

-

Liquid Chromatography (LC) Separation: The peptide solution is injected into a high-performance liquid chromatography (HPLC) system, typically using a reversed-phase column (e.g., C18). Peptides are separated based on hydrophobicity using a gradient of an organic solvent like acetonitrile.

-

Mass Spectrometry (MS):

-

Ionization: As peptides elute from the LC column, they are ionized, commonly by electrospray ionization (ESI).

-

MS1 Scan: The mass spectrometer scans for the mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions).

-

Fragmentation (MS/MS): Precursor ions of interest are isolated and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

-

-

Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed. The mass differences between fragment ions (b- and y-ions) correspond to specific amino acid residues, allowing for the reconstruction of the peptide sequence. This can be done via database searching or de novo sequencing algorithms.

Caption: Experimental workflow for peptide sequencing by LC-MS/MS.

Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of porcine Dynorphin B (1-29) at κ, μ, and δ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human opioid receptor subtype (κ, μ, or δ).

-

Radioligand: A high-affinity radioligand, e.g., [³H]-diprenorphine (non-selective) or a subtype-selective radioligand.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Non-specific Binding Control: 10 µM Naloxone.[5]

-

Test Compound: Porcine Dynorphin B (1-29) at various concentrations.

-

Apparatus: Glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes and resuspend in ice-cold binding buffer to a final protein concentration of approximately 20 µg per reaction tube.[5]

-

Assay Setup: In reaction tubes, combine:

-

The cell membrane suspension.

-

The radioligand at a fixed concentration (e.g., 0.2 nM [³H]-diprenorphine).[5]

-

Varying concentrations of the test compound (porcine Dynorphin B-29). For determining non-specific binding, use 10 µM naloxone instead of the test compound. For total binding, add binding buffer.

-

-

Incubation: Incubate the mixture at room temperature for 1 hour to allow the binding to reach equilibrium.[5]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[5]

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the bound radioactivity using a liquid scintillation counter.[5]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[6]

cAMP Functional Assay

This assay measures the ability of a ligand to activate Gαi/o-coupled receptors by quantifying the resulting inhibition of forskolin-stimulated cAMP production.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of porcine Dynorphin B (1-29) at the kappa-opioid receptor.

Materials:

-

Cell Line: PC12 or HEK293 cells stably expressing the kappa-opioid receptor.[7]

-

Stimulant: Forskolin (to activate adenylyl cyclase).[7]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.[7]

-

Test Compound: Porcine Dynorphin B (1-29) at various concentrations.

-

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection methods.[7]

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

-

Compound Addition: Add varying concentrations of porcine Dynorphin B (1-29) to the wells.

-

Stimulation: Add a fixed concentration of forsklin (e.g., 20 µM) to all wells (except the basal control) to stimulate cAMP production.[7]

-

Incubation: Incubate the plate at 37°C for 30 minutes.[7]

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

cAMP Quantification: Measure the intracellular cAMP concentration using the detection kit and a plate reader.

-

Data Analysis: Plot the cAMP levels against the log concentration of Dynorphin B (1-29) to generate a dose-response curve and determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

References

- 1. Dynorphin B-29: chemical synthesis and pharmacological properties in opioid systems in vitro [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase cascades and ligand-directed signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assays [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]

Leumorphin: An Endogenous Agonist of the Kappa-Opioid Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leumorphin, an endogenous nonacosapeptide, is a potent and selective agonist for the kappa-opioid receptor (KOR). Derived from the precursor protein prodynorphin (also known as preproenkephalin B), leumorphin plays a significant role in various physiological and pathological processes, including analgesia, neuroendocrine function, and mood regulation. This technical guide provides a comprehensive overview of leumorphin, focusing on its biochemical properties, pharmacology, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and functional potency are summarized, and detailed protocols for key experiments are provided. Furthermore, the signaling pathways activated by leumorphin at the KOR are illustrated to facilitate a deeper understanding of its mechanism of action.

Introduction

Leumorphin is a 29-amino-acid peptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr-Arg-Ser-Gln-Glu-Asp-Pro-Asn-Ala-Tyr-Ser-Gly-Glu-Leu-Phe-Asp-Ala.[1] It is generated through the proteolytic processing of prodynorphin, a precursor that also gives rise to other endogenous opioid peptides such as dynorphin A, dynorphin B, and neo-endorphins.[2] Leumorphin exhibits high affinity and selectivity for the kappa-opioid receptor, a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems.[3] Activation of KOR by agonists like leumorphin is known to produce analgesia, but also dysphoria and sedation, making the study of its signaling pathways crucial for the development of novel therapeutics with improved side-effect profiles.

Biosynthesis and Processing of Leumorphin

Leumorphin is derived from the post-translational processing of prodynorphin. This process involves the enzymatic cleavage of the precursor protein at specific sites.

Prodynorphin Processing Pathway

The conversion of prodynorphin to its bioactive peptide fragments is a multi-step process mediated by prohormone convertases, such as PC1/3 and PC2, and other proteases.[1][4] Leumorphin itself can be further processed into smaller fragments, including dynorphin B (rimorphin), a tridecapeptide, by a thiol protease that cleaves at a single arginine residue.[2]

Quantitative Pharmacological Data

The pharmacological profile of leumorphin has been characterized through various in vitro assays to determine its binding affinity and functional potency at the opioid receptors.

| Ligand | Receptor | Assay Type | Preparation | Ki (nM) | Reference |

| Leumorphin | Kappa | Radioligand Binding | Brain Tissue | Data not available | |

| Mu | Radioligand Binding | Brain Tissue | Data not available | ||

| Delta | Radioligand Binding | Brain Tissue | Data not available |

| Ligand | Assay Type | Preparation | EC50 / IC50 (nM) | Emax (%) | Reference |

| Human Leumorphin | Guinea Pig Ileum Bioassay | Guinea Pig Ileum | 3.0 (IC50) | Not Reported | [5] |

| Porcine Leumorphin | Guinea Pig Ileum Bioassay | Guinea Pig Ileum | 4.7 x 10-9 M (ED50) | Not Reported | |

| Leumorphin | GTPγS Binding | Not Specified | Data not available | Data not available | |

| Leumorphin | cAMP Assay | Not Specified | Data not available | Data not available |

Table 2: Functional Potency and Efficacy of Leumorphin. This table summarizes the available functional data for leumorphin. More specific EC50 and Emax values from GTPγS and cAMP assays are needed for a complete profile.

Signaling Pathways of Leumorphin at the Kappa-Opioid Receptor

Upon binding to the KOR, leumorphin initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G proteins (Gαi/o). This leads to the modulation of various downstream effectors.

G Protein-Dependent Signaling

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.

β-Arrestin Recruitment and Downstream Signaling

Following agonist binding and G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which play a role in receptor desensitization and internalization. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK).

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of leumorphin for opioid receptors using a radiolabeled ligand.

Materials:

-

Brain tissue homogenates (e.g., from guinea pig or rat) or cells expressing the opioid receptor of interest.

-

Radioligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).

-

Unlabeled leumorphin.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare membrane homogenates from brain tissue.

-

In a 96-well plate, add membrane homogenate, a fixed concentration of radioligand, and varying concentrations of unlabeled leumorphin.

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of leumorphin and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by leumorphin.

Materials:

-

Membrane preparations expressing KOR.

-

[35S]GTPγS.

-

GDP.

-

Leumorphin.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

In a 96-well plate, add membrane preparation, GDP, and varying concentrations of leumorphin.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

For non-specific binding, include wells with a high concentration of unlabeled GTPγS.

-

Terminate the reaction by either filtration or addition of SPA beads followed by centrifugation.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the specific binding against the concentration of leumorphin to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity by leumorphin.

Materials:

-

Cells expressing KOR.

-

Forskolin (to stimulate adenylyl cyclase).

-

Leumorphin.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Plate cells in a 96-well plate and incubate overnight.

-

Pre-incubate cells with varying concentrations of leumorphin.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the inhibition of forskolin-stimulated cAMP production against the concentration of leumorphin to determine the IC50.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated KOR.

Materials:

-

Cells co-expressing KOR and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).

-

Leumorphin.

-

Substrate for the reporter enzyme or a fluorescence plate reader.

Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Add varying concentrations of leumorphin.

-

Incubate for a specified time to allow for β-arrestin recruitment.

-

Measure the signal generated by the reporter system (e.g., luminescence or fluorescence).

-

Plot the signal against the concentration of leumorphin to determine the EC50 for β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK.

Materials:

-

Cells expressing KOR.

-

Leumorphin.

-

Lysis buffer.

-

Primary antibodies against phospho-ERK and total ERK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells and serum-starve overnight.

-

Treat cells with leumorphin for various time points.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against phospho-ERK.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK for normalization.

-

Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Conclusion

Leumorphin is a critical endogenous peptide that serves as a potent and selective agonist for the kappa-opioid receptor. Its activity is integral to a range of physiological functions, and its signaling pathways offer potential targets for therapeutic intervention. This guide has provided a detailed overview of leumorphin, from its biosynthesis to its molecular pharmacology and the experimental techniques used for its study. Further research, particularly in obtaining more precise quantitative data on its binding and functional parameters across different receptor subtypes and signaling pathways, will be essential for a complete understanding of its biological role and for the development of novel KOR-targeted therapies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Neuropeptide processing by single-step cleavage: conversion of leumorphin (dynorphin B-29) to dynorphin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of Dynorphin B (1-29)

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Dynorphin B (1-29), an endogenous opioid peptide. The document details the experimental protocols utilized in its initial purification and outlines its primary signaling pathways, supported by quantitative data and visual diagrams.

Introduction: The Emergence of Dynorphin B

Dynorphin B (1-29), also known as leumorphin, is a potent endogenous opioid peptide derived from the precursor protein prodynorphin (also known as proenkephalin B).[1][2] It is a 29-amino acid peptide that plays a significant role in various physiological processes, including pain modulation, mood regulation, and addiction.[3] The discovery of dynorphins began with the identification of a highly potent opioid peptide in porcine pituitary extracts by Goldstein and colleagues, which they named "dynorphin" from the Greek word dynamis (power) to reflect its extraordinary potency.[3][4][5] Subsequent research led to the characterization of the prodynorphin precursor, revealing that it could be processed into multiple active peptides, including Dynorphin A, Dynorphin B, and α/β-neoendorphin.[3][4]

Dynorphin B itself can be further processed into smaller, active fragments, such as Dynorphin B-13 (rimorphin).[1][4][6][7][8] All prodynorphin-derived peptides share a common N-terminal sequence, Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin), which is crucial for their opioid activity.[9] Dynorphin B primarily exerts its effects by acting as a potent and selective agonist at the kappa-opioid receptor (KOR).[1][10]

Discovery and Initial Characterization

The journey to identifying Dynorphin B was part of a broader effort in the late 1970s and early 1980s to isolate and characterize endogenous opioid peptides. After the initial discovery of a highly potent opioid peptide from porcine pituitary, which was later identified as Dynorphin A (1-17), further investigation of the precursor protein, prodynorphin, revealed the presence of a second related sequence, termed Dynorphin B.[4]

Researchers purified a 13-amino acid peptide from bovine posterior pituitary glands, which they named "rimorphin".[7][8] This peptide was found to be a major Leu-enkephalin-containing peptide in tissues that also contained Dynorphin A and α-neo-endorphin.[7][8] Concurrently, a larger, 29-amino acid C-terminally extended form of Dynorphin B, named leumorphin, was also identified.[1][4][9] It was established that leumorphin (Dynorphin B 1-29) is a direct processing product of prodynorphin, which can then be cleaved to yield Dynorphin B (1-13).[1]

Isolation and Purification

The initial isolation of Dynorphin B and its related peptides was a multi-step process involving extraction from biological tissues followed by several stages of chromatography. Porcine and bovine pituitary glands were the primary sources for these early isolation studies.[3][4][7][8]

Experimental Protocol: Tissue Extraction and Purification

The following protocol is a synthesized representation of the methodologies described in the initial discovery papers.

1. Tissue Homogenization and Extraction:

-

Source: Frozen bovine or porcine posterior pituitary glands.

-

Procedure: The tissue is homogenized in an acidic medium (e.g., 1 M acetic acid) to extract the peptides and prevent enzymatic degradation. This is followed by centrifugation to separate the soluble peptide-containing supernatant from the tissue debris.

2. Gel Filtration Chromatography:

-

Purpose: To separate peptides based on their molecular size.

-

Stationary Phase: Sephadex G-50 or a similar gel filtration medium.

-

Mobile Phase: An acidic buffer, such as 1 M acetic acid.

-

Procedure: The crude extract is loaded onto the column. Fractions are collected and assayed for opioid activity using a bioassay (e.g., guinea pig ileum longitudinal muscle assay) or a radioimmunoassay (RIA) specific for the Leu-enkephalin sequence.

3. Ion-Exchange Chromatography:

-

Purpose: To separate peptides based on their net charge.

-

Procedure: Fractions showing opioid activity are pooled and subjected to ion-exchange chromatography to further purify the target peptides from other components with similar sizes but different charges.

4. Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC):

-

Purpose: A high-resolution separation technique based on the hydrophobicity of the peptides. This is often the final and most critical purification step.[11]

-

Stationary Phase: An octadecylsilane (ODS or C18) column.[11]

-

Mobile Phase: A two-solvent system is typically used:

-

Solvent A: An aqueous acidic solution (e.g., 0.1% trifluoroacetic acid (TFA) in water).

-

Solvent B: An organic solvent with the same acidic modifier (e.g., 0.1% TFA in acetonitrile).

-

-

Procedure: The partially purified peptide fraction is injected onto the column. A linear gradient of increasing Solvent B concentration is used to elute the peptides. The elution is monitored by UV absorbance at 280 nm.[12] Fractions are collected and again tested for purity and identity. Multiple rounds of HPLC with different buffer systems (e.g., changing the pH) may be employed to achieve final purity.[11][13]

5. Peptide Characterization:

-

Amino Acid Analysis: The purified peptide is hydrolyzed into its constituent amino acids, which are then quantified to determine the amino acid composition. This provides evidence for the peptide's identity.[11]

-

Protein Sequencing: Edman degradation is used to determine the N-terminal amino acid sequence of the purified peptide, confirming its identity as Dynorphin B.

Experimental Workflow Diagram

Quantitative Data

The following tables summarize key quantitative data for Dynorphin B (1-29) and its related fragments.

Table 1: Amino Acid Sequence and Molecular Properties

| Peptide | Amino Acid Sequence | Molecular Formula | Molecular Weight (Da) |

| Dynorphin B (1-29) (Leumorphin) | Y-G-G-F-L-R-R-Q-F-K-V-V-T-R-S-Q-E-D-P-N-A-Y-S-G-E-L-F-D-A | C149H225N43O45 | 3426.7 |

| Dynorphin B (1-13) (Rimorphin) | Y-G-G-F-L-R-R-Q-F-K-V-V-T | C74H115N21O16 | 1570.8 |

Sequence data sourced from multiple references.[1][6]

Table 2: Opioid Receptor Binding Affinity and Potency

The biological activity of dynorphins is typically assessed through receptor binding assays and functional bioassays.

| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Bioassay System |

| Dynorphin A (1-17) | Kappa (KOR) | 0.04 ± 0.0 | ~0.3 - 0.7 | Guinea Pig Ileum / Mouse Vas Deferens |

| Mu (MOR) | ~1.0 - 5.0 | - | Radioligand Binding | |

| Delta (DOR) | ~5.0 - 20.0 | - | Radioligand Binding | |

| Dynorphin B (1-13) | Kappa (KOR) | 0.72 ± 0.18 | ~1.0 - 5.0 | [35S]GTPγS Binding / Mouse Vas Deferens |

| Mu (MOR) | ~10.0 - 50.0 | - | Radioligand Binding | |

| Delta (DOR) | ~50.0 - 200.0 | - | Radioligand Binding | |

| Dynorphin B (1-29) | Kappa (KOR) | High | Potent Agonist | Guinea Pig Ileum / Mouse Vas Deferens |

| Mu (MOR) | Moderate | Displaces mu ligands | Brain Tissue Binding | |

| Delta (DOR) | Lower | Less affinity for delta | Brain Tissue Binding |

Data compiled from various sources.[13][14][15] Note: Absolute values can vary significantly between different experimental setups, tissues, and radioligands used.

Signaling Pathways of Dynorphin B

Dynorphin B exerts its physiological effects primarily through the activation of the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) family.[3][10] KOR activation triggers a cascade of intracellular signaling events.

G-Protein-Mediated Signaling:

-

Receptor Activation: Dynorphin B binds to the KOR, inducing a conformational change.

-

G-Protein Coupling: The activated KOR couples to inhibitory G-proteins (Gαi/o).

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with ion channels. They inhibit N-type voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals, and activate G-protein-gated inwardly rectifying potassium channels (GIRKs), which hyperpolarizes the neuron and decreases its excitability.[10]

-

MAPK Pathway Activation: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, which are involved in regulating gene expression and cell survival.[10]

-

β-Arrestin-Mediated Signaling: Following agonist binding and G-protein activation, the KOR is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from G-proteins (desensitization) and can initiate receptor internalization (endocytosis). Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades, including the activation of p38 MAPK, which has been linked to some of the aversive effects of KOR activation.[10][16]

Interestingly, studies have shown that different dynorphin peptides can produce distinct downstream effects despite activating the same receptor. For example, Dynorphin A tends to sort the KOR into a degradative pathway after endocytosis, while Dynorphin B promotes receptor recycling.[17] This suggests that seemingly redundant endogenous peptides can fine-tune signaling outcomes by regulating the spatiotemporal profile of receptor activity.[17]

Signaling Pathway Diagram

References

- 1. Leumorphin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Dynorphin - Wikipedia [en.wikipedia.org]

- 4. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Dynorphin B (10-13) (HMDB0012936) [hmdb.ca]

- 6. Dynorphin B - Wikipedia [en.wikipedia.org]

- 7. Rimorphin, a unique, naturally occurring [Leu]enkephalin-containing peptide found in association with dynorphin and alpha-neo-endorphin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rimorphin, a unique, naturally occurring [Leu]enkephalin-containing peptide found in association with dynorphin and alpha-neo-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Big dynorphin is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynorphin B-29: chemical synthesis and pharmacological properties in opioid systems in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]

- 15. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]

Dynorphin B (1-29): A Technical Guide to its Dual Role in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin B (1-29), also known as leumorphin, is an endogenous opioid peptide derived from the precursor protein prodynorphin.[1] It is a key neuromodulator in the central nervous system, exhibiting a complex and often paradoxical role in pain signaling. While traditionally known for its analgesic properties mediated by the kappa-opioid receptor (KOR), emerging evidence highlights its pro-nociceptive functions, particularly at higher concentrations, through non-opioid mechanisms. This technical guide provides an in-depth overview of the structure, function, and signaling pathways of Dynorphin B (1-29) in pain modulation, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Introduction

The dynorphin family of endogenous opioid peptides plays a crucial role in a variety of physiological processes, including pain, addiction, and mood regulation.[2] Dynorphin B (1-29) is a 29-amino acid peptide that is a major product of prodynorphin processing.[1] Its primary receptor is the KOR, a G-protein coupled receptor (GPCR) that, upon activation, typically leads to cellular inhibition and analgesia.[3] However, the therapeutic potential of KOR agonists has been limited by their adverse effects, such as dysphoria and sedation. Furthermore, dynorphins, including Dynorphin B, can elicit pain-like behaviors (hyperalgesia and allodynia) through mechanisms independent of opioid receptors, primarily involving the N-methyl-D-aspartate (NMDA) receptor.[4] This dual functionality makes Dynorphin B (1-29) a complex but important target for the development of novel pain therapeutics.

Structure and Receptor Interactions

Dynorphin B (1-29) is derived from the C-terminus of the prodynorphin precursor protein.[4] Like other dynorphins, it contains the N-terminal Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu), which is essential for its opioid activity.[4]

Receptor Binding Affinities

Dynorphin B (1-29) exhibits a binding affinity for all three major opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). However, it is generally considered to be a KOR-preferring ligand. The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Ligand | Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Dynorphin B (1-29) | KOR | Data not consistently available for the 1-29 fragment. In vitro studies suggest Dynorphin B has a high affinity for KOR, comparable to Dynorphin A. | |||

| Dynorphin B | KOR | Binding experiments indicated this peptide displaced mu and k ligands equally well and had significant, though less, affinity for delta. | Porcine Brain | [2] | |

| Dynorphin A (1-17) | KOR | 0.1 | CHO cells | [3H]U69,593 | [5] |

| Dynorphin A (1-17) | MOR | Low nM | CHO cells | [3H]DAMGO | [5] |

| Dynorphin A (1-17) | DOR | Low nM | CHO cells | [3H]Diprenorphine | [5] |

Function in Pain Modulation: A Dual Role

Dynorphin B (1-29) exerts both antinociceptive (pain-relieving) and pronociceptive (pain-promoting) effects, depending on its concentration and the site of action.

Antinociception: The Opioid Pathway

At lower concentrations, Dynorphin B (1-29) produces analgesia by activating KORs, which are widely distributed in pain-processing regions of the brain and spinal cord.[3] KOR activation leads to:

-

Inhibition of adenylyl cyclase: This reduces intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. It also inhibits voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[6]

Pronociception: The Non-Opioid Pathway

At higher concentrations, often associated with pathological conditions like nerve injury, dynorphins can induce hyperalgesia and allodynia.[4] This effect is not blocked by opioid antagonists like naloxone, indicating a non-opioid mechanism. The primary mediator of this pronociceptive effect is the NMDA receptor .[4][7] Dynorphin can directly interact with the NMDA receptor complex, leading to increased neuronal excitability and central sensitization, a key process in the development of chronic pain.[7][8]

Signaling Pathways

The binding of Dynorphin B (1-29) to its receptors initiates distinct intracellular signaling cascades that ultimately determine its physiological effect.

Kappa-Opioid Receptor Signaling

Activation of the KOR by Dynorphin B (1-29) triggers two main signaling arms: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

-

G-protein Pathway: This is the canonical pathway leading to analgesia. The activated Gαi/o subunit inhibits adenylyl cyclase, while the Gβγ subunits modulate ion channel activity.[5]

-

β-arrestin Pathway: Recruitment of β-arrestin to the phosphorylated KOR can lead to receptor internalization and desensitization. It can also initiate signaling cascades independent of G-proteins, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[5] The activation of p38 MAPK has been linked to the aversive and dysphoric effects of KOR agonists.

NMDA Receptor Interaction

The non-opioid pronociceptive effects of Dynorphin B (1-29) are mediated through its interaction with the NMDA receptor. While the exact binding site is still under investigation, it is known that dynorphins can modulate NMDA receptor function, leading to increased calcium influx and neuronal hyperexcitability.[4][7][8] This contributes to central sensitization and the maintenance of chronic pain states.

Quantitative Data

In Vivo Efficacy in Pain Models

The in vivo effects of dynorphins are dose-dependent. Low doses typically produce analgesia, while high doses can lead to hyperalgesia and allodynia.

| Peptide | Animal Model | Pain Assay | Effect | ED50 / Effective Dose | Reference |

| Dynorphin A (1-17) | Mouse | Tail-flick (analgesia) | Antinociceptive | Potency reported to be 6-10 times greater than morphine on a per mole basis. | |

| Dynorphin A (1-17) | Mouse | von Frey (allodynia) | Pronociceptive | 3 nmol, i.t. | [9] |

| Dynorphin B | Data not consistently available for ED50 values. |

Note: Specific ED50 values for Dynorphin B (1-29) in these models are not well-documented. The data for Dynorphin A provides a general indication of the potency of dynorphins in vivo.

Downstream Signaling Molecule Activation

Activation of KOR by dynorphins leads to the phosphorylation of p38 MAPK. While specific quantitative data for Dynorphin B (1-29) is limited, studies with KOR agonists have demonstrated this effect.

| Cell Type / Tissue | Agonist | Effect | Fold Change / % Increase | Reference |

| Dorsal Hippocampus | Morphine withdrawal | ↑ p38 MAPK phosphorylation | ~54% increase | [10] |

| Striatal Neurons | Dynorphin A (≥ 10 nM) | Activation of p38-kinase | Qualitative activation reported | [11] |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol determines the binding affinity of an unlabeled ligand (e.g., Dynorphin B (1-29)) by its ability to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR)

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)

-

Unlabeled competing ligand (Dynorphin B (1-29))

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Nonspecific binding control (e.g., 10 µM naloxone)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In triplicate, prepare assay tubes containing a fixed concentration of the radioligand and a range of concentrations of the unlabeled competing ligand. Include tubes for total binding (radioligand only) and nonspecific binding (radioligand + nonspecific binding control).

-

Incubation: Add the cell membrane preparation to the assay tubes and incubate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.

-

Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14][15]

-

Von Frey Test for Mechanical Allodynia

This protocol assesses mechanical allodynia (pain in response to a non-painful stimulus) in rodents.[9][16][17][18][19]

Materials:

-

Von Frey filaments (a set of calibrated filaments that exert different forces) or an electronic von Frey apparatus

-

Testing apparatus with a mesh floor

-

Rodents (mice or rats)

Procedure:

-

Habituation: Acclimate the animals to the testing environment for at least 30 minutes before the experiment.

-

Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold.

-

Drug Administration: Administer Dynorphin B (1-29) or a control substance via the desired route (e.g., intrathecal).

-

Testing:

-

Place the animal in the testing apparatus.

-

Apply a von Frey filament to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.

-

The force at which the paw is withdrawn is the mechanical withdrawal threshold.

-

Repeat the measurement several times and average the results.

-

-

Data Analysis: Compare the paw withdrawal thresholds of the drug-treated group to the control group. A significant decrease in the threshold indicates mechanical allodynia.

Conclusion

Dynorphin B (1-29) is a multifaceted neuropeptide with a complex role in pain modulation. Its ability to produce both analgesia through KOR activation and hyperalgesia via non-opioid mechanisms, such as NMDA receptor interaction, presents both challenges and opportunities for drug development. A thorough understanding of its dual signaling pathways is critical for designing novel analgesics that can harness the therapeutic potential of the dynorphin system while mitigating its adverse effects. Further research is needed to fully elucidate the specific contributions of Dynorphin B (1-29) to various pain states and to identify selective modulators of its distinct signaling cascades. This technical guide provides a foundational resource for researchers and drug developers working to unravel the complexities of this intriguing opioid peptide.

References

- 1. psychiatry.wisc.edu [psychiatry.wisc.edu]

- 2. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Does the kappa opioid receptor system contribute to pain aversion? [frontiersin.org]

- 4. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Repeated Stress Dysregulates κ-Opioid Receptor Signaling in the Dorsal Raphe through a p38α MAPK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endogenous kappa-opioid receptor systems inhibit hyperalgesia associated with localized peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 13. youtube.com [youtube.com]

- 14. punnettsquare.org [punnettsquare.org]

- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 17. Von Frey Test for Mechanical Allodynia [bio-protocol.org]

- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

An In-depth Technical Guide on the Involvement of Dynorphin B (1-29) in Addiction and Reward Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endogenous opioid system, particularly the dynorphin/kappa opioid receptor (KOR) system, plays a critical counter-regulatory role in the brain's reward and stress pathways. Dynorphins, including Dynorphin B (Dyn B), are the endogenous ligands for the KOR. Unlike the euphoric effects mediated by mu-opioid receptors, activation of the KOR system produces aversive, dysphoric states. Chronic exposure to drugs of abuse leads to a neuroadaptive upregulation of the dynorphin/KOR system. This upregulation is a key driver of the negative affective states experienced during withdrawal, which contributes significantly to the compulsive drug-seeking behavior and relapse characteristic of addiction. This document provides a comprehensive overview of the role of Dynorphin B (1-29) in these processes, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to support further research and drug development.

The Dynorphin/KOR System in Reward and Motivation

The brain's primary reward circuit is the mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc). The release of dopamine in the NAc is associated with feelings of pleasure and reinforcement, driving motivated behaviors. The dynorphin/KOR system acts as a potent negative modulator of this circuit.

Dynorphins are released in response to stress and exposure to drugs of abuse.[1] KORs are strategically located on the presynaptic terminals of dopamine neurons in the NAc and VTA.[2] When activated by ligands such as Dynorphin B, these Gi/o-coupled receptors inhibit dopamine release, thereby dampening the rewarding effects of stimuli and producing dysphoria.[2][3] This function positions the dynorphin/KOR system as a key component of the brain's "anti-reward" system, which is hypothesized to mediate the negative emotional states that drive addiction.[4]

Role of Dynorphin B in the Addiction Cycle

Addiction is characterized by a cyclical pattern of escalating drug use, withdrawal, and relapse. The dynorphin/KOR system is implicated in each stage.

-

Acute Drug Use & Neuroadaptation: While acute drug use is driven by dopamine-mediated reward, repeated exposure leads to significant neuroadaptations. Chronic administration of drugs like cocaine, alcohol, and opioids causes a marked increase in the expression of the prodynorphin (PDYN) gene in brain regions like the striatum and NAc.[3][5] This leads to elevated levels of dynorphin peptides, including Dynorphin B.[6][7]

-

Withdrawal and Negative Reinforcement: During drug withdrawal, the upregulated dynorphin/KOR system becomes hyperactive. This hyperactivity suppresses the already depleted dopamine levels, leading to a profound negative affective state characterized by dysphoria, anhedonia, and anxiety.[1] This aversive withdrawal state serves as a powerful negative reinforcer, motivating the individual to resume drug use to alleviate the dysphoria. This process is a critical driver of compulsive drug-seeking and the transition to dependence.

-

Stress-Induced Relapse: Stress is a major trigger for relapse in abstinent individuals. Stressful stimuli activate the release of dynorphins in the brain.[1] This stress-induced activation of the KOR system can reinstate drug-seeking behavior, even after prolonged periods of abstinence, by inducing a dysphoric state that the individual has learned to associate with drug use for relief.

Quantitative Data

The following tables summarize quantitative data from various studies investigating the properties of dynorphin peptides and the effects of drug administration on the dynorphin/KOR system.

Table 1: Receptor Binding and Functional Potency of Dynorphin Peptides

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Source |

| Dynorphin A (1-17) | KOR | Radioligand Binding ([3H]U69,593) | Ki | ~0.1 | [8] |

| Dynorphin A (1-17) | MOR | Radioligand Binding ([3H]DAMGO) | Ki | 21 | [8] |

| Dynorphin A (1-17) | DOR | Radioligand Binding ([3H]DPDPE) | Ki | 5.7 | [8] |

| Dynorphin A (1-17) | KOR | BRET (G-protein interaction) | pEC50 | 8.21 (~6 nM) | [9] |

| Dynorphin A (1-17) | KOR | BRET (β-Arrestin 2 interaction) | pEC50 | 7.74 (~18 nM) | [9] |

| Dynorphin B (1-9) | KOR/MOR | [35S]GTPγS Binding (Antagonist IC50) | IC50 (norBNI) | 9.1 ± 2.3 | [10] |

| Dynorphin B (1-13) | KOR | [35S]GTPγS Binding | EC50 | ~1000 (1 µM) | [10] |

Table 2: Effects of Chronic Drug Administration on Prodynorphin (PDYN) System

| Drug | Brain Region | Measurement | Change vs. Control | Animal Model | Source |

| Methamphetamine (Compulsive) | Nucleus Accumbens | PDYN mRNA | Significant Increase | Rat | [5] |

| Oxycodone-6-oxime | Striatum | PDYN mRNA | Increased | Rat | [6] |

| Oxycodone-6-oxime | Hippocampus | PDYN mRNA & Dynorphin Levels | Increased | Rat | [6] |

| 14-methoxymetopon | Nucleus Accumbens | PDYN mRNA | Increased | Rat | [6] |

| Morphine | Striatum | PDYN mRNA | Decreased | Rat | [6] |

| Cocaine Addicts (Postmortem) | Dorsal Striatum | PDYN mRNA & DYN Levels | Elevated | Human | [7] |

| Alcoholics (Postmortem) | Dorsal Striatum | PDYN mRNA | Decreased | Human | [7] |

Experimental Protocols

Receptor Functionality: [³⁵S]GTPγS Binding Assay

This assay measures G-protein activation following receptor agonism and is a key method for determining the functional potency and efficacy of ligands like Dynorphin B.[11]

Objective: To quantify the ability of Dynorphin B to stimulate G-protein coupling to the KOR in brain tissue.

Methodology:

-

Membrane Preparation: Striatal tissue from rodents is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is resuspended and re-centrifuged to isolate the cell membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.

-

Assay Reaction: For each reaction, approximately 2.5-10 µg of membrane protein is incubated in an assay buffer containing GDP (typically 10-30 µM), MgCl₂, NaCl, and ~0.1 nM of [³⁵S]GTPγS.[2][10]

-

Ligand Addition: Increasing concentrations of Dynorphin B (or other test compounds) are added to the reaction tubes in a total volume of 200 µL. Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Incubation: The reaction mixture is incubated for 1-2 hours at room temperature (25-30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free radioligand in the solution.[10]

-

Quantification: The filters are dried, and the radioactivity retained on them is measured using a liquid scintillation counter.

-

Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Behavioral Analysis: Conditioned Place Aversion (CPA)

The CPA paradigm is used to measure the aversive effects of drugs. Since KOR activation is dysphoric, Dynorphin B is expected to produce CPA.[12]

Objective: To determine if Dynorphin B produces aversive motivational effects.

Methodology:

-

Apparatus: A standard three-compartment apparatus is used. The two larger outer compartments have distinct visual and tactile cues (e.g., black vs. white walls, grid vs. mesh flooring), while the smaller central compartment is neutral.[12]

-

Phase 1: Habituation & Pre-Test (Day 1): The animal (typically a mouse or rat) is placed in the central compartment and allowed to freely explore the entire apparatus for 15-20 minutes. The time spent in each compartment is recorded to establish any baseline preference. An unbiased design is often used where the drug is randomly assigned to one of the two compartments.[13]

-

Phase 2: Conditioning (Days 2-5): This phase typically involves four days of conditioning sessions.

-

Drug Pairing: On one day, the animal receives an injection of Dynorphin B (intracerebroventricularly or systemically) and is immediately confined to one of the outer compartments for 30 minutes.

-

Vehicle Pairing: On the alternate day, the animal receives a vehicle injection (e.g., saline) and is confined to the opposite compartment for 30 minutes.[14]

-

-

Phase 3: Post-Test (Day 6): The animal is placed back in the central compartment (drug-free state) with free access to all compartments, as in the pre-test. The time spent in each compartment is recorded for 15-20 minutes.

-

Data Analysis: A CPA is demonstrated if the animal spends significantly less time in the Dynorphin B-paired compartment during the post-test compared to the pre-test, or compared to the vehicle-paired side.[12]

Peptide Quantification: Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to measure the concentration of antigens, such as dynorphin peptides, in biological samples like brain tissue homogenates or plasma.[15]

Objective: To quantify the levels of Dynorphin B in specific brain regions following chronic drug exposure.

Methodology:

-

Sample Preparation: Brain tissue is dissected, homogenized in an acidic buffer to prevent peptide degradation, and centrifuged. The supernatant is often purified using solid-phase extraction (e.g., C-18 Sep-Pak columns) to concentrate the peptides and remove interfering substances.[15]

-

Standard Curve: A standard curve is prepared using known concentrations of synthetic Dynorphin B.

-

Assay Procedure:

-

A constant, limited amount of Dynorphin B-specific primary antibody is added to all tubes (standards, samples, and controls).

-

A constant amount of radiolabeled Dynorphin B (e.g., ¹²⁵I-Dyn B) is added.

-

The tubes are incubated (typically 16-24 hours at 4°C) to allow competitive binding of labeled and unlabeled (from the sample/standard) Dynorphin B to the antibody.[15]

-

-

Separation of Bound/Free Antigen: A second antibody (precipitating antibody) is added, which binds to the primary antibody, causing the antigen-antibody complex to precipitate. The tubes are centrifuged to pellet the precipitate.[16]

-

Quantification: The supernatant (containing unbound radiolabeled peptide) is aspirated, and the radioactivity of the pellet (containing bound radiolabeled peptide) is measured in a gamma counter.[16]

-

Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled Dynorphin B in the sample. The concentration in the unknown samples is determined by interpolating their radioactivity counts onto the standard curve.

Visualizations: Pathways and Processes

References

- 1. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 4. researchgate.net [researchgate.net]

- 5. Increased expression of proenkephalin and prodynorphin mRNAs in the nucleus accumbens of compulsive methamphetamine taking rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alterations in prodynorphin gene expression and dynorphin levels in different brain regions after chronic administration of 14-methoxymetopon and oxycodone-6-oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]